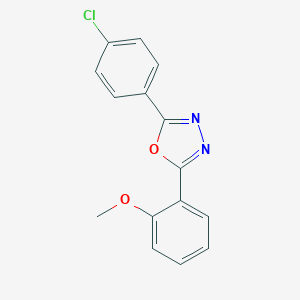
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole, commonly referred to as CMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMO is a heterocyclic compound that belongs to the class of oxadiazoles and is known for its unique chemical properties.
作用機序
The mechanism of action of CMO is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CMO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. CMO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
CMO has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CMO has anti-inflammatory, antimicrobial, and anticancer properties. CMO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In vivo studies have shown that CMO can reduce inflammation and pain in animal models of arthritis and can inhibit the growth of cancer cells in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of CMO is its versatility, as it can be synthesized using a variety of methods and can be used in various fields. CMO also possesses unique chemical properties that make it useful for a wide range of applications. However, one of the limitations of CMO is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
将来の方向性
There are several future directions for research on CMO. One potential direction is the development of new synthetic methods for CMO that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of CMO in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of CMO and its potential applications in various fields.
合成法
CMO can be synthesized using a variety of methods, including cyclization of N-(4-chlorophenyl)-2-hydroxybenzamide with hydrazine hydrate and 2-methoxybenzoyl chloride, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 4-chlorobenzoic acid with 2-methoxyphenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized with acetic anhydride to produce CMO.
科学的研究の応用
CMO has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CMO has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. CMO has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In agriculture, CMO has been studied for its potential use as a plant growth regulator, as it has been shown to increase seed germination and enhance plant growth. CMO has also been investigated for its potential use in the development of new materials, such as liquid crystals and organic semiconductors.
特性
製品名 |
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
|---|---|
分子式 |
C15H11ClN2O2 |
分子量 |
286.71 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-5-3-2-4-12(13)15-18-17-14(20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
InChIキー |
BIIYZHMCTNMCHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)



![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)

![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)

![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)
